(E)-methyl 2-(3-(5-(4-chlorophenyl)furan-2-yl)-2-cyanoacrylamido)benzoate
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Overview
Description
(E)-methyl 2-(3-(5-(4-chlorophenyl)furan-2-yl)-2-cyanoacrylamido)benzoate is a complex organic compound that features a furan ring, a cyanoacrylamide group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-methyl 2-(3-(5-(4-chlorophenyl)furan-2-yl)-2-cyanoacrylamido)benzoate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-chlorophenyl group: This step often involves a Friedel-Crafts acylation reaction.
Formation of the cyanoacrylamide group: This can be done through a Knoevenagel condensation reaction using malononitrile and an appropriate aldehyde.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-methyl 2-(3-(5-(4-chlorophenyl)furan-2-yl)-2-cyanoacrylamido)benzoate can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-methyl 2-(3-(5-(4-chlorophenyl)furan-2-yl)-2-cyanoacrylamido)benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its structural features make it a candidate for investigating the biological activity of furan-containing compounds.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of (E)-methyl 2-(3-(5-(4-chlorophenyl)furan-2-yl)-2-cyanoacrylamido)benzoate involves its interaction with specific molecular targets. The cyanoacrylamide group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or the modulation of receptor function, depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
(E)-methyl 2-(3-(5-phenylfuran-2-yl)-2-cyanoacrylamido)benzoate: Similar structure but lacks the chlorine atom on the phenyl ring.
(E)-methyl 2-(3-(5-(4-methylphenyl)furan-2-yl)-2-cyanoacrylamido)benzoate: Similar structure but has a methyl group instead of a chlorine atom on the phenyl ring.
(E)-methyl 2-(3-(5-(4-fluorophenyl)furan-2-yl)-2-cyanoacrylamido)benzoate: Similar structure but has a fluorine atom instead of a chlorine atom on the phenyl ring.
Uniqueness
The presence of the 4-chlorophenyl group in (E)-methyl 2-(3-(5-(4-chlorophenyl)furan-2-yl)-2-cyanoacrylamido)benzoate imparts unique chemical and biological properties. The chlorine atom can influence the compound’s reactivity, binding affinity, and overall stability, making it distinct from its analogs.
Properties
IUPAC Name |
methyl 2-[[(E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2O4/c1-28-22(27)18-4-2-3-5-19(18)25-21(26)15(13-24)12-17-10-11-20(29-17)14-6-8-16(23)9-7-14/h2-12H,1H3,(H,25,26)/b15-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZQDIJHXWYBFRI-NTCAYCPXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=CC=C1NC(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)Cl)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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